3-Ethyl-2-methylpentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73955. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethyl-2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-5-8(6-2)7(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPUVYJQZSLSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880424 | |

| Record name | 3-Ethyl-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Ethyl-2-methylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

24.0 [mmHg] | |

| Record name | 3-Ethyl-2-methylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-26-7 | |

| Record name | 3-Ethyl-2-methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-2-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2-methylpentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Ethyl-2-methylpentane

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental data for 3-ethyl-2-methylpentane, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

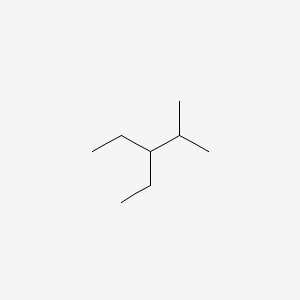

This compound is a branched-chain alkane with the molecular formula C8H18. It is one of the eighteen structural isomers of octane. The IUPAC name, this compound, clearly defines its structure: a five-carbon pentane (B18724) chain with a methyl group at the second carbon and an ethyl group at the third carbon.

Key Structural Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H18 |

| SMILES | CCC(CC)C(C)C |

| InChIKey | DUPUVYJQZSLSJB-UHFFFAOYSA-N |

| CAS Number | 609-26-7 |

Below is a 2D representation of the molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Weight | 114.23 g/mol | [1] |

| Density | 0.718 g/mL | [2] |

| Boiling Point | 115-116 °C | [1] |

| Melting Point | -115 °C | [2] |

| Vapor Pressure | 24.0 mmHg at 25 °C | [1] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. |

Experimental Data and Protocols

This section details the experimental methodologies for obtaining key data associated with this compound.

Synthesis of this compound

Proposed Synthetic Pathway:

A suitable retrosynthetic analysis suggests the coupling of a sec-butyl Grignard reagent with 2-bromobutane (B33332).

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. Anhydrous diethyl ether is added to cover the magnesium. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is stirred and refluxed until the magnesium is consumed, yielding sec-butylmagnesium bromide.

-

Coupling Reaction: The Grignard reagent is cooled in an ice bath. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then refluxed for several hours to ensure complete reaction.

-

Work-up and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield pure this compound.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Parameters:

-

¹H NMR:

-

Instrument: Varian A-60 or equivalent 90 MHz spectrometer.[1]

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR:

-

Instrument: 15.09 MHz spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Parameters:

-

Ionization Method: Electron Ionization (EI).

-

Mass Analyzer: Data available from NIST Mass Spectrometry Data Center.[1]

References

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Ethyl-2-methylpentane. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, substance identification, and process optimization.

Chemical Identity

This compound is a branched-chain alkane and an isomer of octane. Its chemical structure and basic identifiers are fundamental for its accurate representation in research and documentation.

-

IUPAC Name: this compound[1]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound, providing a quick reference for laboratory and computational work.

| Physical Property | Value | Units |

| Molecular Weight | 114.23 | g/mol |

| Density | 0.712 - 0.72 | g/cm³ |

| Boiling Point | 115.66 - 116 | °C |

| Melting Point | -115 to -114.9 | °C |

| Refractive Index | 1.403 - 1.405 | |

| Vapor Pressure | 24.0 | mmHg |

| Solubility | Insoluble in water |

Data sourced from multiple references including[1][2][5][8][9][10][11][12][13].

Experimental Protocols

Accurate determination of physical properties is crucial for substance verification and quality control. Below are detailed methodologies for measuring key properties of this compound.

3.1. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14]

-

Apparatus: A small test tube or fusion tube, a capillary tube sealed at one end, a thermometer, a heating apparatus (e.g., aluminum block heater or Thiele tube with heating oil), and a stand with a clamp.[15][16]

-

Procedure:

-

A small amount of this compound is placed in the test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The apparatus is assembled with the thermometer bulb close to the test tube.

-

The heating apparatus is slowly heated. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands.[15]

-

As the temperature approaches the boiling point, the rate of bubbling will increase as the vapor of the substance fills the capillary.

-

The heating is stopped when a continuous and rapid stream of bubbles is observed.

-

The liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[14][15]

-

-

Principle: At the boiling point, the vapor pressure of the liquid equals the external pressure. As the liquid cools slightly below its boiling point, the vapor pressure inside the capillary drops, and the external pressure forces the liquid into the capillary.

3.2. Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline solids, this occurs over a narrow range.[17][18][19]

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Fisher-Johns), capillary tubes, and a sample of solidified this compound.[18][19][20]

-

Procedure:

-

A small amount of the solidified sample is introduced into a capillary tube and packed down.[20]

-

The capillary tube is placed in the heating block of the melting point apparatus.[20][21]

-

The sample is heated rapidly to a temperature about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[19][20]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[17][18]

-

-

Principle: The melting point is a characteristic physical property that can be used to identify a substance and assess its purity. Impurities typically depress and broaden the melting range.[19]

3.3. Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is defined as the ratio of the speed of light in a vacuum to the speed of light in the substance.[22]

-

Apparatus: A refractometer (e.g., an Abbe refractometer).[22]

-

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is switched on.

-

Looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read from the scale.

-

The temperature should be recorded as the refractive index is temperature-dependent.

-

-

Principle: The refractive index is a fundamental physical property that is dependent on the wavelength of light and the temperature. It is a useful tool for identifying and confirming the purity of liquid samples.[22]

Visualizations

4.1. Logical Relationship of Physical Properties

The following diagram illustrates the hierarchical relationship between the fundamental and derived physical properties of this compound.

Caption: Interrelation of key physical properties of this compound.

4.2. Experimental Workflow for Physical Property Determination

This diagram outlines a general workflow for the experimental determination of the physical properties of a liquid sample like this compound.

Caption: Generalized workflow for physical property analysis.

References

- 1. This compound | C8H18 | CID 11863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Pentane, 3-ethyl-2-methyl- [webbook.nist.gov]

- 4. Pentane, 3-ethyl-2-methyl- [webbook.nist.gov]

- 5. This compound CAS#: 609-26-7 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound - Wikidata [wikidata.org]

- 9. chembk.com [chembk.com]

- 10. guidechem.com [guidechem.com]

- 11. This compound | 609-26-7 [chemicalbook.com]

- 12. This compound | 609-26-7 [chemicalbook.com]

- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 14. jove.com [jove.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. byjus.com [byjus.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. pennwest.edu [pennwest.edu]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. westlab.com [westlab.com]

- 22. Refractive index - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3-Ethyl-2-methylpentane

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of highly branched alkanes such as 3-ethyl-2-methylpentane is of significant interest for various applications, including as fuel additives and as reference compounds in analytical chemistry. A direct conversion of a less branched isomer like 2-methylpentane (B89812) to this compound is not a feasible single-step transformation. This technical guide outlines a robust, multi-step synthetic pathway to produce this compound. The proposed synthesis involves the preparation of a key tertiary alcohol intermediate, 3-ethyl-2-methylpentan-3-ol, via a Grignard reaction, followed by its deoxygenation to the target alkane. This document provides detailed experimental protocols, tabulated quantitative data for each reaction step, and visual diagrams of the synthetic pathway and reaction mechanisms.

Introduction

This compound is a saturated, branched-chain hydrocarbon. Its synthesis from simpler, more readily available alkanes like 2-methylpentane requires a strategic approach to build the desired carbon skeleton and remove functional groups. This guide details a reliable synthetic route, broken down into three main stages:

-

Stage 1: Synthesis of 2-Methyl-3-pentanone (B165389). A key intermediate ketone is synthesized from 2-methylpentane through a four-step sequence.

-

Stage 2: Grignard Reaction to form 3-Ethyl-2-methylpentan-3-ol. This involves the preparation of ethylmagnesium bromide and its subsequent reaction with 2-methyl-3-pentanone.

-

Stage 3: Deoxygenation of 3-Ethyl-2-methylpentan-3-ol. The final step involves the removal of the hydroxyl group to yield the target alkane, this compound.

Synthetic Pathway Overview

The overall synthetic strategy is depicted in the workflow diagram below. This multi-step approach allows for the controlled construction of the target C8 hydrocarbon from a C6 precursor.

Caption: Overall synthetic workflow from 2-methylpentane.

Stage 1: Synthesis of 2-Methyl-3-pentanone from 2-Methylpentane

This stage involves a four-step conversion of the starting alkane into the required ketone.

Experimental Protocols

Step 1: Bromination of 2-Methylpentane

-

In a flask equipped with a reflux condenser and a UV lamp, place 2-methylpentane.

-

Slowly add bromine (Br₂) while irradiating the mixture with UV light.

-

Continue the reaction until the bromine color disappears.

-

Wash the reaction mixture with a sodium thiosulfate (B1220275) solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and distill to purify 2-bromo-2-methylpentane.

Step 2: Dehydrobromination to 2-Methyl-2-pentene

-

Prepare a solution of sodium methoxide (B1231860) in methanol.

-

Add 2-bromo-2-methylpentane to the sodium methoxide solution.

-

Reflux the mixture to promote E2 elimination.

-

After the reaction is complete, pour the mixture into water and extract with a low-boiling point ether.

-

Wash the organic extract with water, dry over anhydrous sodium sulfate, and distill to isolate 2-methyl-2-pentene.

Step 3: Hydroboration-Oxidation to 2-Methyl-3-pentanol

-

Dissolve 2-methyl-2-pentene in anhydrous tetrahydrofuran (B95107) (THF) in a flask under a nitrogen atmosphere.

-

Cool the flask in an ice bath and slowly add a solution of borane-THF complex (BH₃-THF).

-

Allow the mixture to stir at room temperature.

-

Slowly add water, followed by an aqueous solution of sodium hydroxide (B78521) and 30% hydrogen peroxide.

-

Extract the product with ether, wash with brine, dry over anhydrous magnesium sulfate, and purify by distillation to obtain 2-methyl-3-pentanol.

Step 4: Oxidation to 2-Methyl-3-pentanone

-

Prepare a solution of chromic acid (H₂CrO₄) by dissolving chromium trioxide in water and sulfuric acid.

-

Dissolve 2-methyl-3-pentanol in acetone (B3395972) in a flask cooled in an ice bath.

-

Slowly add the chromic acid solution to the flask with stirring.

-

After the addition, stir the mixture at room temperature.

-

Add isopropanol (B130326) to quench any excess oxidant.

-

Extract the ketone with ether, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and purify by distillation.[1]

Quantitative Data

| Step | Reactants | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 2-Methylpentane, Bromine | UV light | 25-40 | 2-4 | 75 |

| 2 | 2-Bromo-2-methylpentane | Sodium methoxide | 65 | 4-6 | 85 |

| 3 | 2-Methyl-2-pentene | BH₃-THF, H₂O₂, NaOH | 0-25 | 3-5 | 90 |

| 4 | 2-Methyl-3-pentanol | Chromic acid | 0-25 | 1-2 | 80 |

Stage 2: Grignard Reaction to form 3-Ethyl-2-methylpentan-3-ol

This stage is the core carbon-carbon bond-forming step, creating the tertiary alcohol intermediate.

Experimental Protocols

Step 1: Preparation of Ethylmagnesium Bromide

-

Ensure all glassware is flame-dried and assembled under a nitrogen or argon atmosphere.

-

Place magnesium turnings in a three-necked flask equipped with a dropping funnel and a reflux condenser.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of a solution of bromoethane in anhydrous diethyl ether to initiate the reaction.

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[2]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray-black solution is the Grignard reagent.

Step 2: Synthesis of 3-Ethyl-2-methylpentan-3-ol

-

Cool the freshly prepared ethylmagnesium bromide solution in an ice bath.

-

Add a solution of 2-methyl-3-pentanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly pouring the mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation and purify the resulting tertiary alcohol by vacuum distillation.[2][3]

Quantitative Data

| Step | Reactants | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Bromoethane, Magnesium | Iodine (catalyst) | 35 (reflux) | 1-2 | 90-95 |

| 2 | 2-Methyl-3-pentanone, Ethylmagnesium Bromide | Anhydrous diethyl ether | 0 to 25 | 2 | 85-90 |

Stage 3: Deoxygenation of 3-Ethyl-2-methylpentan-3-ol

The final stage involves the reductive removal of the hydroxyl group to afford the target alkane. The Barton-McCombie deoxygenation is a reliable method for this transformation.[4][5][6][7]

Logical Relationship of Barton-McCombie Deoxygenation

Caption: Logical steps of the Barton-McCombie deoxygenation.

Experimental Protocol

Step 1: Formation of the Xanthate Ester

-

In a flask under an inert atmosphere, dissolve 3-ethyl-2-methylpentan-3-ol in anhydrous THF.

-

Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add carbon disulfide (CS₂), followed by methyl iodide (CH₃I).

-

Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction with water and extract with ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude xanthate ester.

Step 2: Reductive Cleavage

-

Dissolve the crude xanthate ester in a deoxygenated solvent such as toluene.

-

Add tributyltin hydride (Bu₃SnH) and a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux (around 80-110 °C) for several hours, monitoring the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to separate the product from the tin byproducts, yielding pure this compound.

Quantitative Data

| Step | Reactants | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 3-Ethyl-2-methylpentan-3-ol | NaH, CS₂, CH₃I | 0 to 25 | 12 | 90-95 |

| 2 | Xanthate ester | Bu₃SnH, AIBN | 80-110 | 2-4 | 80-85 |

Conclusion

While a direct synthesis of this compound from 2-methylpentane is not straightforward, this guide has detailed a logical and effective multi-step pathway. By leveraging a versatile Grignard reaction to construct the required carbon framework and a reliable deoxygenation method, the target molecule can be synthesized in good overall yield. The protocols and data presented herein provide a solid foundation for researchers in need of this and other highly branched alkanes for their work in drug development and other scientific disciplines. Careful execution of each step, particularly maintaining anhydrous conditions for the Grignard reaction, is critical for success.

References

- 1. homework.study.com [homework.study.com]

- 2. benchchem.com [benchchem.com]

- 3. homework.study.com [homework.study.com]

- 4. grokipedia.com [grokipedia.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Barton-McCombie Reaction [organic-chemistry.org]

- 7. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the IUPAC Nomenclature and Physicochemical Properties of Octane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of octane (B31449) (C₈H₁₈), their systematic IUPAC nomenclature, and a comparative analysis of their key physicochemical properties. Detailed experimental protocols for the determination of these properties are also presented, alongside a logical framework for the nomenclature of branched alkanes.

Introduction to Octane Isomers

Octane, a saturated hydrocarbon, is a fundamental molecule in organic chemistry with significant relevance in the fuel industry and as a nonpolar solvent. Its molecular formula, C₈H₁₈, allows for 18 distinct structural isomers, each with unique physical and chemical characteristics arising from the varied arrangement of its carbon skeleton. The degree of branching in these isomers directly influences their intermolecular forces, which in turn dictates their melting points, boiling points, and densities. Understanding the precise nomenclature and properties of each isomer is crucial for applications ranging from chemical synthesis to materials science.

IUPAC Nomenclature of Octane Isomers

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring that each distinct structure has a unique and unambiguous name. The nomenclature for alkanes, including the isomers of octane, is based on identifying the longest continuous carbon chain and the nature and position of any branched substituent groups.

The fundamental rules for naming the branched isomers of octane are as follows:

-

Identify the Parent Chain : The longest continuous chain of carbon atoms determines the base name of the alkane. For octane isomers, this can be heptane, hexane, pentane, or butane.

-

Number the Parent Chain : The carbon atoms of the parent chain are numbered starting from the end that gives the substituents the lowest possible locants (numbers).

-

Identify and Name Substituents : Alkyl groups attached to the parent chain are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., methane (B114726) becomes methyl, ethane (B1197151) becomes ethyl).

-

Alphabetize Substituents : If multiple different substituents are present, they are listed in alphabetical order in the final name. Prefixes such as "di-", "tri-", and "tetra-", which indicate the number of identical substituents, are not considered for alphabetization.

-

Assemble the Full Name : The final name is constructed by listing the locants and names of the substituents in alphabetical order, followed by the name of the parent chain.

A logical workflow for applying these IUPAC nomenclature rules to branched alkanes is illustrated in the diagram below.

Physicochemical Properties of Octane Isomers

The structural variations among the 18 isomers of octane lead to significant differences in their physical properties. Generally, increased branching results in a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular attractions typically leads to lower boiling points. Conversely, a more compact and symmetrical structure can sometimes pack more efficiently into a crystal lattice, resulting in a higher melting point.

The following table summarizes the IUPAC names and key physicochemical properties of all 18 structural isomers of octane.

| No. | IUPAC Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1 | n-Octane | -57 | 126 | 0.703 |

| 2 | 2-Methylheptane | -119 | 118 | 0.698 |

| 3 | 3-Methylheptane | -121 | 119 | 0.705 |

| 4 | 4-Methylheptane | -121 | 118 | 0.704 |

| 5 | 2,2-Dimethylhexane | -121 | 107 | 0.695 |

| 6 | 2,3-Dimethylhexane | - | 116 | 0.712 |

| 7 | 2,4-Dimethylhexane | - | 109 | 0.700 |

| 8 | 2,5-Dimethylhexane | -90 | 109 | 0.694 |

| 9 | 3,3-Dimethylhexane | -129 | 112 | 0.709 |

| 10 | 3,4-Dimethylhexane | - | 118 | 0.718 |

| 11 | 3-Ethylhexane | -119 | 119 | 0.714 |

| 12 | 2,2,3-Trimethylpentane | - | 110 | 0.716 |

| 13 | 2,2,4-Trimethylpentane (Isooctane) | -107 | 99 | 0.692 |

| 14 | 2,3,3-Trimethylpentane | -101 | 115 | 0.726 |

| 15 | 2,3,4-Trimethylpentane | -109 | 113 | 0.719 |

| 16 | 3-Ethyl-2-methylpentane | - | 119 | 0.728 |

| 17 | 3-Ethyl-3-methylpentane | -90 | 118 | 0.725 |

| 18 | 2,2,3,3-Tetramethylbutane | 101 | 106 | 0.700 (solid) |

Note: Some melting points are not well-documented in the literature.

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of organic compounds is fundamental to their characterization. Standard laboratory procedures are employed to measure the melting point, boiling point, and density of the octane isomers.

Determination of Melting Point

The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure substance.[1]

Protocol: Capillary Tube Method (using a Mel-Temp apparatus or Thiele tube)

-

Sample Preparation : A small amount of the solid organic compound is finely powdered. The open end of a capillary tube is pressed into the powder to collect a sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 1-2 mm.[2][3]

-

Apparatus Setup :

-

Mel-Temp Apparatus : The capillary tube is inserted into the sample holder of the apparatus. A thermometer is placed in the designated well.[1]

-

Thiele Tube : The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point oil (e.g., mineral oil) within the Thiele tube.[2][4]

-

-

Heating : The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[4]

-

Observation : The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is recorded as the end of the melting range.[1][5]

-

Safety Precautions : Safety goggles must be worn at all times. The heating apparatus can reach high temperatures and should be handled with care.[5]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6][7]

Protocol: Capillary Method (Micro Boiling Point Determination)

-

Sample Preparation : A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[7][8][9]

-

Apparatus Setup : The test tube assembly is attached to a thermometer. This setup is then placed in a heating bath (e.g., a beaker of water or oil on a hot plate, or an aluminum block heater). The liquid sample should be level with the thermometer bulb.[8][10]

-

Heating : The heating bath is heated gently and steadily. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[9]

-

Observation : Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, the heat source is removed, and the apparatus is allowed to cool slowly.[8][9]

-

Recording the Boiling Point : The temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube is recorded as the boiling point of the substance.[9]

-

Safety Precautions : Ensure the heating is performed in a well-ventilated area. Safety goggles are mandatory. The sealed end of the capillary tube should always be facing upwards.[10]

Determination of Density

Density is an intrinsic physical property of a substance, defined as its mass per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Protocol: Volumetric and Gravimetric Measurement

-

Mass Measurement : An empty, dry volumetric flask of a known volume (e.g., 10.00 mL) is weighed accurately on an analytical balance. This is the mass of the empty flask (m₁).[11][12]

-

Volume Measurement : The liquid isomer is carefully added to the volumetric flask until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask.

-

Final Mass Measurement : The filled volumetric flask is weighed again to determine the total mass (m₂).[11]

-

Calculation : The mass of the liquid is calculated by subtracting the mass of the empty flask from the total mass (m_liquid = m₂ - m₁). The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the flask: ρ = m_liquid / V.[13]

-

Temperature Control : Since density is temperature-dependent, the temperature of the liquid should be recorded at the time of measurement. For precise work, a constant temperature water bath can be used to equilibrate the sample.[11]

-

Safety Precautions : Handle the organic liquids in a fume hood to avoid inhalation of vapors. Wear appropriate personal protective equipment, including gloves and safety glasses.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. byjus.com [byjus.com]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. m.youtube.com [m.youtube.com]

- 13. homesciencetools.com [homesciencetools.com]

Conformational Analysis of Branched Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis, the study of the three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is a cornerstone of modern stereochemistry. For branched alkanes, the presence of alkyl substituents introduces complex steric and torsional interactions that dictate the molecule's preferred shape and, consequently, its physical properties and chemical reactivity. A thorough understanding of these conformational preferences is paramount in fields such as medicinal chemistry and materials science, where molecular shape governs intermolecular interactions and biological activity. This guide provides a comprehensive overview of the principles of conformational analysis as applied to branched alkanes, detailing the energetic costs of various strains, outlining experimental and computational methodologies for their determination, and presenting a logical framework for predicting conformational stability.

Fundamental Principles of Alkane Conformation

The rotation about a carbon-carbon single bond is not entirely free, but is subject to an energy barrier. This barrier arises from two primary sources of strain:

-

Torsional Strain: This is the repulsive interaction between the electron clouds of bonds on adjacent atoms. It is maximized in an eclipsed conformation , where the bonds are aligned, and minimized in a staggered conformation , where the bonds are maximally separated.

-

Steric Strain (or van der Waals Strain): This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. The magnitude of steric strain increases with the size of the interacting groups.

The interplay of these strains determines the relative energies of the different conformers. In branched alkanes, the presence of alkyl groups larger than hydrogen atoms leads to more complex and energetically distinct conformations.

Quantitative Analysis of Conformational Strain

The energetic cost of different types of strain has been determined through a combination of experimental and computational methods. These values are crucial for predicting the relative stability of various conformers.

| Interaction Type | Description | Energy Cost (kcal/mol) | Energy Cost (kJ/mol) |

| Torsional Strain | |||

| H-H Eclipsing | Repulsion between two eclipsed hydrogen atoms. | ~1.0[1][2][3] | ~4.0[2][4][5] |

| C-H Eclipsing | Repulsion between an eclipsed hydrogen and a methyl group. | ~1.4[1][2][3] | ~6.0[5][6] |

| C-C Eclipsing | Repulsion between two eclipsed methyl groups. | ~2.6 - 3.0[1][3] | ~11.0[2][4][5] |

| Steric Strain | |||

| Gauche Butane Interaction | Steric hindrance between two methyl groups in a gauche conformation (60° dihedral angle). | ~0.9[1][3][7] | ~3.8[4][5][8] |

| Syn-Pentane Interaction | Severe steric hindrance between two alkyl groups separated by three carbon atoms in a syn-gauche conformation. | ~3.6[9][10][11] | ~15.4[12] |

A-Values provide a quantitative measure of the steric bulk of a substituent and represent the free energy difference between a conformation with the substituent in an axial versus an equatorial position on a cyclohexane (B81311) ring. These values are often used to estimate the steric strain caused by alkyl groups in acyclic systems.

| Alkyl Group | A-Value (kcal/mol) |

| Methyl (-CH₃) | 1.7[2] |

| Ethyl (-CH₂CH₃) | 1.8[2] |

| Isopropyl (-CH(CH₃)₂) | 2.2[2] |

| tert-Butyl (-C(CH₃)₃) | >4.5[13] |

Conformational Analysis of Representative Branched Alkanes

The principles of torsional and steric strain can be applied to predict the most stable conformations of various branched alkanes. This is typically done by analyzing Newman projections along key carbon-carbon bonds.

2-Methylbutane

Rotation around the C2-C3 bond reveals multiple staggered and eclipsed conformations. The most stable conformer is a staggered arrangement where the two methyl groups are anti to each other, minimizing steric interactions.[9][14] There are two gauche interactions possible, which are higher in energy.[2] The eclipsed conformations are the least stable due to significant torsional and steric strain.

3-Methylpentane (B165638)

Analysis of the C2-C3 bond rotation in 3-methylpentane shows that the most stable conformation is the one where the largest groups (ethyl and isopropyl) are anti-periplanar.[11][15][16] Gauche interactions between these bulky groups significantly increase the energy of other staggered conformers. The eclipsed conformations, particularly the one where the ethyl and isopropyl groups are eclipsed, are highly unstable.[11]

2,3-Dimethylbutane (B166060)

Rotation about the central C2-C3 bond in 2,3-dimethylbutane leads to staggered and eclipsed conformations with varying degrees of steric strain.[7] The anti conformation, with the two isopropyl groups at a 180° dihedral angle, is the most stable.[17][18] The gauche conformation, with the isopropyl groups at a 60° dihedral angle, is less stable due to steric hindrance between the methyl groups.[7] The fully eclipsed conformation, where the two isopropyl groups are aligned, is the highest in energy.[19]

Experimental and Computational Methodologies

The determination of conformational energies and rotational barriers relies on a combination of experimental techniques and computational modeling.

Experimental Protocols: Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the rates of conformational interchange.

Methodology:

-

Sample Preparation: The branched alkane is dissolved in a suitable solvent, often one with a low freezing point to allow for a wide temperature range.

-

Temperature Variation: A series of NMR spectra are recorded at different temperatures.

-

Coalescence Temperature: At low temperatures, where the conformational interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. The temperature at which this coalescence occurs is noted.

-

Lineshape Analysis: A more rigorous analysis involves fitting the observed lineshapes at various temperatures to theoretical models that incorporate the rate of exchange.

-

Calculation of Rotational Barrier: The rate constant at the coalescence temperature, along with the frequency difference between the signals of the two conformers, is used in the Eyring equation to calculate the free energy of activation (ΔG‡), which represents the rotational energy barrier.

Computational Protocols: Potential Energy Surface Scans

Computational chemistry provides a means to model the conformational landscape of a molecule and calculate the relative energies of different conformers.

Methodology:

-

Molecule Building: The 3D structure of the branched alkane is built using a molecular modeling software package (e.g., Gaussian, Spartan, etc.).

-

Method and Basis Set Selection: An appropriate level of theory (e.g., Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2) and a suitable basis set (e.g., 6-31G*, cc-pVTZ) are chosen based on the desired accuracy and computational cost.

-

Potential Energy Surface (PES) Scan: A "relaxed" PES scan is set up. This involves systematically changing a specific dihedral angle (e.g., the one defining the rotation around the C2-C3 bond in butane) in discrete steps (e.g., every 10-15 degrees). At each step, the geometry of the rest of the molecule is optimized to find the lowest energy structure for that fixed dihedral angle.[14][20]

-

Energy Profiling: The energy of each optimized structure is plotted against the corresponding dihedral angle to generate a potential energy diagram.

-

Analysis: The minima on the PES correspond to stable (staggered) conformations, while the maxima represent transition states (eclipsed conformations). The energy differences between these points provide the rotational energy barriers and the relative stabilities of the conformers.

Visualizing Conformational Relationships

Graphviz diagrams can be used to illustrate the logical relationships in conformational analysis.

Conclusion

The conformational analysis of branched alkanes is a multifaceted area of study that requires a deep understanding of the subtle interplay between torsional and steric strains. For researchers in drug development and materials science, the ability to predict and understand the preferred three-dimensional structure of these molecules is of paramount importance. By leveraging the quantitative data on strain energies and employing sophisticated experimental and computational techniques, it is possible to build accurate models of conformational preferences. These models, in turn, can guide the design of novel molecules with desired shapes and properties, ultimately accelerating the discovery and development of new chemical entities.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strain Energy Increments [cxp.cengage.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational Analysis [dunbrack.fccc.edu]

- 8. homepages.gac.edu [homepages.gac.edu]

- 9. Organic Chemistry: Conformations: Conformations of Higher Alkanes | SparkNotes [sparknotes.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 14. scanning potential energy surfaces [cup.uni-muenchen.de]

- 15. scribd.com [scribd.com]

- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. uwosh.edu [uwosh.edu]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to the Thermochemical Data of C8H18 Isomers

This technical guide provides a comprehensive overview of the thermochemical data for the 18 structural isomers of octane (B31449) (C8H18). It is intended for researchers, scientists, and professionals in drug development and related fields who require accurate and detailed information on the thermodynamic properties of these compounds. This document summarizes key quantitative data in structured tables, details the experimental protocols for their determination, and includes visualizations of molecular relationships and experimental workflows.

Introduction to C8H18 Isomers

Octane, with the chemical formula C8H18, exists as 18 structural isomers. These isomers share the same molecular weight but differ in their carbon skeleton, leading to variations in their physical and chemical properties, including their thermochemical data. These differences arise from the degree of branching in the carbon chain, which affects intermolecular forces and molecular stability. The 18 structural isomers of C8H18 are n-octane, 2-methylheptane, 3-methylheptane, 4-methylheptane, 3-ethylhexane, 2,2-dimethylhexane, 2,3-dimethylhexane, 2,4-dimethylhexane, 2,5-dimethylhexane, 3,3-dimethylhexane, 3,4-dimethylhexane, 3-ethyl-2-methylpentane, 3-ethyl-3-methylpentane, 2,2,3-trimethylpentane, 2,2,4-trimethylpentane (B7799088) (isooctane), 2,3,3-trimethylpentane, 2,3,4-trimethylpentane, and 2,2,3,3-tetramethylbutane.[1]

Thermochemical Data of C8H18 Isomers

The thermochemical properties of the C8H18 isomers are crucial for understanding their relative stabilities and energetic behavior in chemical reactions. The key thermochemical parameters—standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp)—are presented below.

Standard Enthalpy of Formation

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. The heats of isomerization for all 18 octane isomers have been determined by measuring the heats of combustion.[2] By combining these heats of isomerization with a known value for the standard enthalpy of formation of n-octane, the enthalpies of formation for all isomers can be calculated.

The following table summarizes the standard enthalpy of formation for the 18 C8H18 isomers in the gaseous state at 298.15 K.

| Isomer | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) |

| n-Octane | -208.45 |

| 2-Methylheptane | -212.7 |

| 3-Methylheptane | -210.9 |

| 4-Methylheptane | -211.5 |

| 3-Ethylhexane | -212.0 |

| 2,2-Dimethylhexane | -224.2 |

| 2,3-Dimethylhexane | -216.5 |

| 2,4-Dimethylhexane | -218.8 |

| 2,5-Dimethylhexane | -221.1 |

| 3,3-Dimethylhexane | -219.1 |

| 3,4-Dimethylhexane | -214.9 |

| This compound | -218.0 |

| 3-Ethyl-3-methylpentane | -220.5 |

| 2,2,3-Trimethylpentane | -225.9 |

| 2,2,4-Trimethylpentane | -224.1 |

| 2,3,3-Trimethylpentane | -222.1 |

| 2,3,4-Trimethylpentane | -220.7 |

| 2,2,3,3-Tetramethylbutane | -225.9 |

Note: The values are derived from the heats of isomerization reported in the "Heats of isomerization of the 18 octanes" and the standard enthalpy of formation of n-octane from the NIST WebBook.[2][3]

Standard Molar Entropy and Molar Heat Capacity

| Isomer | Standard Molar Entropy (S°) (J/mol·K) | Molar Heat Capacity (Cp) (J/mol·K) |

| n-Octane | 466.7 | 187.8 |

Data for n-octane from the NIST WebBook.[4][5]

Experimental Protocols

The determination of the thermochemical data for C8H18 isomers requires precise and carefully controlled experimental procedures. The primary method for determining the heats of formation is through the measurement of the heats of combustion using bomb calorimetry.

Determination of Heat of Combustion by Bomb Calorimetry

The heats of combustion of the liquid octane isomers are determined using a bomb calorimeter. This technique involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen under pressure.

Apparatus:

-

A high-pressure stainless steel bomb

-

A calorimetric vessel (bucket) containing a known mass of water

-

A sensitive thermometer to measure the temperature change of the water

-

An ignition system

-

A stirrer to ensure uniform water temperature

Procedure:

-

Sample Preparation: A precisely weighed sample of the volatile C8H18 isomer is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent its evaporation before ignition.

-

Bomb Assembly: The encapsulated sample is placed in a crucible inside the bomb. A fuse wire is connected to the ignition circuit and positioned to ensure ignition of the sample.

-

Oxygen Charging: The bomb is sealed and filled with high-purity oxygen to a pressure of about 30 atm.

-

Calorimeter Setup: The bomb is submerged in the calorimetric vessel containing a known amount of water. The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.

-

Ignition and Temperature Measurement: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen in the bomb).

Handling of Volatile Liquids: Due to the high volatility of octane isomers, special precautions are necessary. The use of sealed ampoules is a common technique. An alternative method involves using a platinum crucible with a lid that is sealed with a substance like vaseline. The sealant is ignited first, which then opens the lid to allow the combustion of the volatile sample.

Visualizations

Relative Stabilities of C8H18 Isomers

The following diagram illustrates the relative stabilities of the C8H18 isomers based on their standard enthalpies of formation. More negative values indicate greater stability.

Caption: Relative stability of selected C8H18 isomers.

Experimental Workflow for Bomb Calorimetry

The diagram below outlines the key steps in the experimental workflow for determining the heat of combustion of a volatile C8H18 isomer using a bomb calorimeter.

Caption: Workflow for determining the heat of combustion.

References

- 1. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. Octane [webbook.nist.gov]

- 4. Octane [webbook.nist.gov]

- 5. Octane [webbook.nist.gov]

An In-depth Technical Guide to 3-Ethyl-2-methylpentane (CAS Number: 609-26-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2-methylpentane is a saturated, branched-chain alkane with the molecular formula C8H18. As an isomer of octane (B31449), it is a colorless, flammable liquid. While not directly used as an active pharmaceutical ingredient, its properties as a non-polar solvent and its presence as a volatile organic compound (VOC) in human breath make it a compound of interest in pharmaceutical research and diagnostics. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis and analysis protocols, safety information, and its emerging relevance in the biomedical field.

Chemical and Physical Properties

This compound is a non-polar molecule, rendering it insoluble in water but soluble in many organic solvents.[1] Its branched structure influences its physical properties, such as its boiling and melting points, when compared to its straight-chain isomer, n-octane.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 609-26-7 | [2][3] |

| Molecular Formula | C8H18 | [2] |

| Molecular Weight | 114.23 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Methyl-3-ethylpentane, NSC 73955 | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 115.6 °C | |

| Melting Point | -114.9 °C | |

| Density | 0.72 g/cm³ | |

| Vapor Pressure | 24.0 mmHg |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data |

| ¹H NMR (Predicted) | - ~0.8-0.9 ppm (m, 9H): Overlapping signals from three -CH₃ groups. - ~1.1-1.3 ppm (m, 4H): Signals from two -CH₂- groups. - ~1.4-1.6 ppm (m, 2H): Signals from two -CH- groups. |

| ¹³C NMR (Predicted) | - ~11-16 ppm: Multiple signals corresponding to the -CH₃ carbons. - ~25-30 ppm: Signals corresponding to the -CH₂- carbons. - ~35-45 ppm: Signals corresponding to the -CH- carbons. |

| Mass Spectrometry (EI) | Major Fragments (m/z): 43 (base peak), 57, 71, 85, 114 (molecular ion, often weak). |

| Infrared (IR) | Key Absorptions (cm⁻¹): - 2850-3000 (s): C-H stretching (alkane). - 1450-1470 (m): -CH₂- and -CH₃ bending. - 1370-1385 (m): -CH₃ bending. |

Experimental Protocols

Synthesis Protocol: Wurtz Reaction

A plausible method for the synthesis of this compound is the Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal.[4][5][6][7] To obtain the desired branched structure, a cross-coupling between two different alkyl halides would be necessary. However, this often leads to a mixture of products. A more controlled approach would involve the synthesis of a larger precursor followed by rearrangement, though for the purpose of this guide, a conceptual Wurtz reaction is presented.

Reaction:

Methodology:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., argon or nitrogen).

-

Reagents: Sodium metal is finely dispersed in an anhydrous solvent such as dry diethyl ether in the reaction flask.

-

Addition of Alkyl Halides: A mixture of 2-bromobutane (B33332) and isobutyl bromide is dissolved in dry diethyl ether and added dropwise to the sodium dispersion while stirring vigorously.

-

Reaction Conditions: The reaction mixture is gently heated to reflux for several hours to ensure complete reaction.

-

Work-up: After cooling, the excess sodium is carefully quenched with ethanol, followed by the addition of water.

-

Extraction and Purification: The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The resulting mixture of alkanes is then purified by fractional distillation to isolate this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the analysis of volatile compounds like this compound, allowing for both separation from other isomers and confident identification.[6][8]

Methodology:

-

Sample Preparation: The sample containing this compound is diluted in a volatile solvent like pentane (B18724) or hexane. An internal standard (e.g., decane) can be added for quantitative analysis.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating hydrocarbon isomers.

-

Injector: Split/splitless injector, with a temperature of 250 °C.

-

Oven Program: A temperature ramp is used to separate components based on their boiling points. A typical program would start at 40 °C and ramp up to 240 °C.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-500.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the mass spectrum is compared to a reference library for confirmation. The fragmentation pattern is key to distinguishing it from other octane isomers.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Code | Statement |

| Flammable Liquids | H225 | Highly flammable liquid and vapor. |

| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Specific target organ toxicity — single exposure | H336 | May cause drowsiness or dizziness. |

| Hazardous to the aquatic environment, long-term hazard | H410 | Very toxic to aquatic life with long lasting effects. |

Handling Recommendations:

-

Work in a well-ventilated area or a fume hood.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Applications in Research and Drug Development

While this compound is not a direct therapeutic agent, its properties and the class of compounds it belongs to have relevance in the pharmaceutical and biomedical fields.

Role as a Non-Polar Solvent and Excipient

Branched alkanes can be used as non-polar solvents in the extraction and purification of natural products or synthetic compounds. Their inert nature makes them suitable for processes where reactivity is undesirable. In drug formulation, highly purified alkanes can be considered as components of non-aqueous topical preparations or as excipients in certain delivery systems, although this is not a common application for this specific isomer.[9][10][11][12][13]

Potential as a Biomarker in Diagnostics

A significant and emerging area of interest is the analysis of volatile organic compounds (VOCs) in exhaled breath for the non-invasive diagnosis of diseases, particularly cancer.[4][14][15][16] The metabolic processes of cancer cells can differ from those of healthy cells, leading to the production of specific VOCs that are released into the bloodstream and subsequently exhaled.[14][16]

Numerous studies have identified alkanes and branched alkanes as potential biomarkers in the breath of patients with lung cancer and other malignancies.[4][14][15] The presence and concentration of a specific profile of VOCs, including compounds like this compound, could potentially be used to screen for and diagnose cancer at an early stage.[14][15][16] This field of "breathomics" is a promising area of research where the accurate detection and identification of volatile compounds are paramount.[1]

References

- 1. Harnessing volatile organic compound biomarkers for early cancer detection: molecular to nanotechnology-based approaches - Nanoscale (RSC Publishing) DOI:10.1039/D5NR01714A [pubs.rsc.org]

- 2. This compound | C8H18 | CID 11863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. GC/MS Analysis of Benzene in Gasoline [web.pdx.edu]

- 6. shimadzu.com [shimadzu.com]

- 7. GC/MS Analysis of Aromatics in Gasoline using ASTM D5769 | Separation Science [sepscience.com]

- 8. whitman.edu [whitman.edu]

- 9. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. alkan-chemical.com [alkan-chemical.com]

- 14. Volatile organic compounds in breath as markers of lung cancer: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The analysis of volatile organic compounds biomarkers for lung cancer in exhaled breath, tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Isomers of C8H18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 18 structural isomers of the molecular formula C8H18, commonly known as octanes. This document delves into their physicochemical properties, offers a detailed experimental protocol for the synthesis of a key isomer, and visualizes the relationships and processes involved. The information presented herein is intended to serve as a valuable resource for professionals in chemical research and drug development.

Introduction to C8H18 Isomers

The molecular formula C8H18 represents a group of 18 saturated acyclic hydrocarbons, referred to as structural isomers.[1] These isomers share the same molecular weight but exhibit distinct arrangements of their carbon atoms, leading to variations in their physical and chemical properties.[2] This structural diversity is primarily due to differences in carbon chain length and the degree of branching. The most linear isomer is n-octane, while the most branched is 2,2,3,3-tetramethylbutane. Among the most commercially significant isomers is 2,2,4-trimethylpentane (B7799088), commonly known as isooctane, which serves as a standard for the octane (B31449) rating of gasoline due to its anti-knock properties.[3]

Quantitative Data Presentation

The physicochemical properties of the 18 structural isomers of C8H18 are summarized in the table below. These properties, including boiling point, melting point, density, and standard enthalpy of formation, are critical for various applications, from fuel formulation to their use as solvents and standards in analytical chemistry. The data reveals that increased branching generally leads to a lower boiling point and a higher melting point.

| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Standard Enthalpy of Formation (gas, kJ/mol) |

| n-Octane | 125.7 | -57.4 | 0.703 | -208.4 |

| 2-Methylheptane | 117.6 | -109.0 | 0.698 | -212.4 |

| 3-Methylheptane | 118.9 | -120.5 | 0.705 | -210.5 |

| 4-Methylheptane | 117.7 | -121.2 | 0.704 | -211.2 |

| 2,2-Dimethylhexane | 106.8 | -121.2 | 0.695 | -221.4 |

| 2,3-Dimethylhexane | 115.6 | -118.6 | 0.712 | -214.3 |

| 2,4-Dimethylhexane | 109.4 | -119.2 | 0.700 | -217.4 |

| 2,5-Dimethylhexane | 109.1 | -91.3 | 0.694 | -217.4 |

| 3,3-Dimethylhexane | 112.0 | -134.7 | 0.709 | -216.9 |

| 3,4-Dimethylhexane | 117.7 | -110.4 | 0.719 | -212.8 |

| 3-Ethylhexane | 118.6 | -118.6 | 0.714 | -212.8 |

| 2,2,3-Trimethylpentane | 109.8 | -100.7 | 0.716 | -221.7 |

| 2,2,4-Trimethylpentane | 99.2 | -107.4 | 0.692 | -224.1 |

| 2,3,3-Trimethylpentane | 114.7 | -100.8 | 0.726 | -218.4 |

| 2,3,4-Trimethylpentane | 113.5 | -109.2 | 0.719 | -218.5 |

| 3-Ethyl-2-methylpentane | 115.5 | -115.0 | 0.719 | -216.1 |

| 3-Ethyl-3-methylpentane | 118.2 | -92.9 | 0.727 | -216.0 |

| 2,2,3,3-Tetramethylbutane | 106.5 | 100.7 | 0.690 (solid) | -225.9 |

Note: Data has been compiled from various sources. Minor discrepancies may exist between different references.

Experimental Protocols: Synthesis of 2,2,4-Trimethylpentane (Isooctane)

The synthesis of 2,2,4-trimethylpentane is a cornerstone of the petrochemical industry, primarily achieved through the acid-catalyzed alkylation of isobutane (B21531) with isobutene.[3] Below is a representative laboratory-scale protocol for this synthesis.

Objective: To synthesize 2,2,4-trimethylpentane via the alkylation of isobutane with isobutene using a solid acid catalyst.

Materials:

-

Isobutane (liquefied)

-

Isobutene (liquefied)

-

Amberlyst-15 (or other suitable solid acid catalyst)

-

Pressurized reaction vessel (autoclave) equipped with a magnetic stirrer, temperature probe, and pressure gauge

-

Cooling bath

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Catalyst Preparation: The Amberlyst-15 catalyst is washed with a non-polar solvent (e.g., n-hexane) and dried under vacuum at 80°C for 4 hours to remove any adsorbed water.

-

Reactor Setup: The dried catalyst is placed into the pressurized reaction vessel. The vessel is then sealed and purged with an inert gas (e.g., nitrogen) to remove air.

-

Reactant Charging: The reactor is cooled in a cooling bath to the desired reaction temperature (typically between -10°C and 10°C). A pre-determined molar excess of liquefied isobutane is then transferred into the reactor, followed by the slow addition of liquefied isobutene. A high isobutane to isobutene ratio is maintained to minimize polymerization side reactions.

-

Reaction: The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst. The reaction is typically carried out at a constant temperature and pressure for a specified duration (e.g., 1-3 hours). The progress of the reaction can be monitored by taking small samples for GC analysis.

-

Reaction Quenching and Product Isolation: Upon completion, the reaction is quenched by venting the excess isobutane. The liquid product mixture is then carefully collected from the reactor.

-

Purification: The crude product is washed with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to neutralize any residual acidity, followed by washing with distilled water. The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Fractional Distillation: The dried product is purified by fractional distillation to separate the desired 2,2,4-trimethylpentane from any unreacted starting materials and byproducts.

-

Characterization: The purity of the final product is confirmed by GC analysis and its identity can be further verified by spectroscopic methods such as NMR and mass spectrometry.

Mandatory Visualizations

Logical Relationship of C8H18 Isomers

The following diagram illustrates the hierarchical relationship between the structural isomers of C8H18, categorized by the length of their principal carbon chain.

Figure 1: Isomer classification by parent chain.

Experimental Workflow for Isooctane Synthesis

The diagram below outlines the key stages in the laboratory synthesis and purification of 2,2,4-trimethylpentane.

Figure 2: Isooctane synthesis workflow.

References

An In-depth Technical Guide to the Discovery and History of Octane Isomers

Abstract

The history of octane (B31449) (C₈H₁₈) and its isomers is a compelling narrative of scientific advancement, tracing the evolution of fundamental chemical concepts and the relentless pursuit of technological innovation. This technical guide delves into the discovery and characterization of the 18 structural isomers of octane, a journey intertwined with the development of structural theory, the rise of the petroleum industry, and the invention of the internal combustion engine. We will explore the historical experimental protocols that enabled the separation and identification of these closely related compounds, present a comprehensive compilation of their physical and chemical properties, and visualize the key historical milestones and scientific workflows that defined this critical chapter in organic chemistry and fuel science.

Introduction: The Concept of Isomerism and the Octane Family

The story of octane's isomers begins with the very concept of isomerism itself. In the early 19th century, chemists like Friedrich Wöhler and Jöns Jacob Berzelius observed that different compounds could possess the identical elemental composition yet exhibit distinct physical and chemical properties.[1] Wöhler's synthesis of urea (B33335) from ammonium (B1175870) cyanate (B1221674) in 1828 was a landmark event that challenged the prevailing theory of vitalism and opened the door to understanding that the arrangement of atoms within a molecule, not just their numbers, determined its identity.[2][3][4] Berzelius coined the term "isomerism" in 1831 to describe this phenomenon.[1]

Alkanes, the simplest family of saturated hydrocarbons with the general formula CₙH₂ₙ₊₂, became a key area for exploring structural isomerism.[5] It was recognized that for alkanes with four or more carbon atoms, multiple arrangements—or structural isomers—were possible.[6] The octane molecule (C₈H₁₈) can exist in 18 distinct structural forms, ranging from the straight-chain n-octane to highly branched structures like 2,2,4-trimethylpentane (B7799088).[7] The differentiation and eventual isolation of these isomers were pivotal challenges that drove significant advancements in analytical and separation sciences.

Early Investigations: The Analysis of Petroleum (Late 19th - Early 20th Century)

The burgeoning petroleum industry of the late 19th century provided a complex mixture of hydrocarbons that became the primary source for isolating and studying octane isomers. Crude oil is a complex amalgam of hydrocarbons, and its refining into useful products necessitated methods to separate its components.[8] The initial step in this process was fractional distillation, a technique that separates compounds based on differences in their boiling points.[9][10][11][12]

Pioneering work in this era was conducted by chemists such as Charles F. Mabery at the Case School of Applied Science. Mabery dedicated a significant portion of his career to the meticulous analysis of American petroleum. Through painstaking and repeated fractional distillations, he and his students were able to isolate various hydrocarbon fractions and begin the arduous task of characterizing their constituents. While the complete separation of all 18 octane isomers was beyond the capabilities of the time, Mabery's work laid the essential groundwork for understanding the chemical complexity of petroleum and demonstrated that it was a rich source of isomeric alkanes.

Experimental Protocols: The Challenge of Separation and Identification

The separation and identification of octane isomers in the pre-spectroscopic era was a formidable task due to their similar chemical properties and often very close boiling points. Progress depended on the refinement of physical separation methods and deductive chemical analysis.

Historical Experimental Protocol: Fractional Distillation

Fractional distillation was the cornerstone of separating hydrocarbon isomers from crude oil.[9][13] The principle relies on the fact that the vapor phase above a liquid mixture is enriched in the more volatile component (the one with the lower boiling point). By repeatedly vaporizing and condensing the mixture, a separation can be achieved.

Methodology:

-